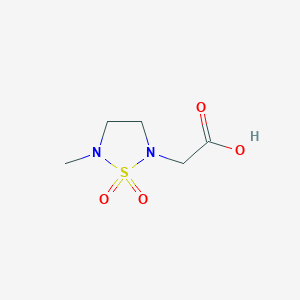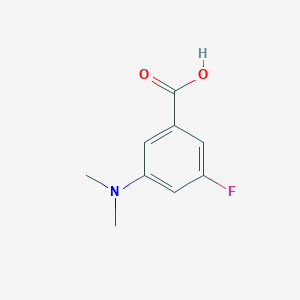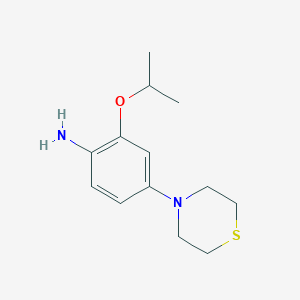
2-(Propan-2-yloxy)-4-(thiomorpholin-4-yl)aniline
Overview
Description
2-(Propan-2-yloxy)-4-(thiomorpholin-4-yl)aniline, commonly referred to as PMTA, is a synthetic organic compound with a wide range of applications. It is a colorless liquid with a pungent odor and is soluble in water and organic solvents. PMTA is used in the production of pharmaceuticals, agrochemicals, and other industrial products. It is also used as a catalyst in organic synthesis.
Scientific Research Applications
PMTA is used in a variety of scientific research applications. It can be used as a substrate in enzyme-linked immunosorbent assays (ELISAs) to measure the activity of enzymes. It is also used as a reagent in the synthesis of other organic compounds. In addition, PMTA is used as a catalyst in organic synthesis and as a reactant in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of PMTA is not yet fully understood. However, it is believed to interact with enzymes and other proteins in a variety of ways. It is also believed to act as a catalyst in organic synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of PMTA are not yet fully understood. However, it has been shown to be non-toxic and non-irritating to the skin and eyes. It has also been shown to be non-mutagenic and non-carcinogenic in laboratory animals.
Advantages and Limitations for Lab Experiments
PMTA has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is available in a variety of forms. It is also a relatively non-toxic and non-irritating compound. However, it is important to note that PMTA is not approved for use in humans and should not be used in clinical trials.
Future Directions
The potential applications of PMTA are numerous and varied. In the future, it may be used in the synthesis of pharmaceuticals, agrochemicals, or other industrial products. It may also be used as a catalyst in organic synthesis or as a reagent in the production of other organic compounds. Additionally, further research may be conducted to better understand the biochemical and physiological effects of PMTA.
properties
IUPAC Name |
2-propan-2-yloxy-4-thiomorpholin-4-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c1-10(2)16-13-9-11(3-4-12(13)14)15-5-7-17-8-6-15/h3-4,9-10H,5-8,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHQREGVLBPPLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)N2CCSCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




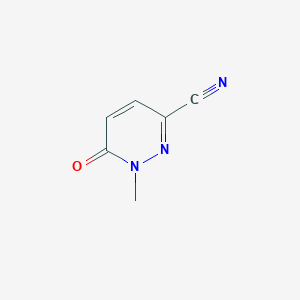

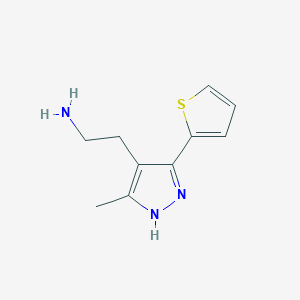
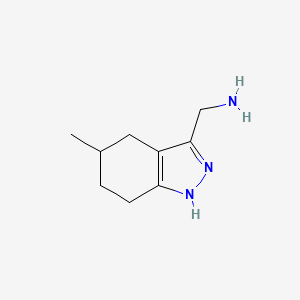
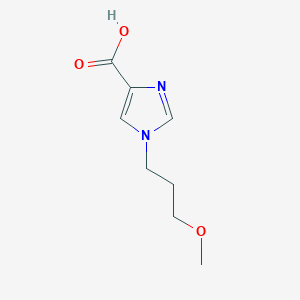
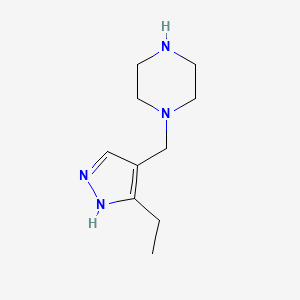
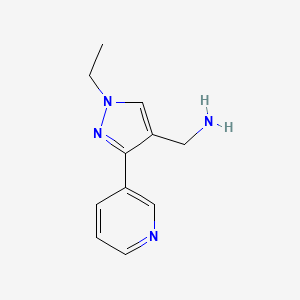
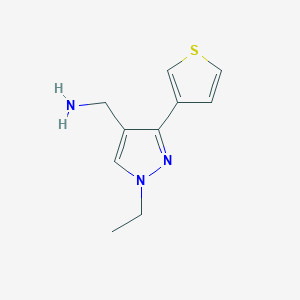

![3-(2-aminoethyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1471840.png)

